molecular formula C8H15NO4S B1351519 4-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid CAS No. 51070-62-3

4-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid

Cat. No.: B1351519
CAS No.: 51070-62-3
M. Wt: 221.28 g/mol
InChI Key: LOYVVYSXUYAYIB-UHFFFAOYSA-N
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Description

4-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid is a chemical compound characterized by its unique structure, which includes a dioxothiolan ring attached to an amino butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid typically involves the reaction of a thiolactone with an amino acid derivative under controlled conditions. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxothiolan ring to a thiol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

4-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug precursor.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The dioxothiolan ring can undergo redox reactions, influencing cellular redox states and signaling pathways. The amino group can form hydrogen bonds and ionic interactions with biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1,1-Dioxothiolan-3-yl)carbamoylamino]benzoic acid
  • 3-[(1,1-Dioxothiolan-3-yl)amino]-1-(p-tolyl)pyrrolidine-2,5-dione

Uniqueness

4-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-[(1,1-dioxothiolan-3-yl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4S/c10-8(11)2-1-4-9-7-3-5-14(12,13)6-7/h7,9H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYVVYSXUYAYIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80389204
Record name 4-[(1,1-dioxothiolan-3-yl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51070-62-3
Record name 4-[(1,1-dioxothiolan-3-yl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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